3-Ethoxyspiro[3.6]decan-1-one
Descripción
The ethoxy (-OCH2CH3) substituent at position 3 distinguishes it from other analogs in this family. It was synthesized via hydrolysis of precursor 7e using 2 M hydrochloric acid, achieving a high yield of 92% .
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-ethoxyspiro[3.6]decan-3-one |
InChI |
InChI=1S/C12H20O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h11H,2-9H2,1H3 |
Clave InChI |
OKDSPCFYQUTQTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(=O)C12CCCCCC2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
The following analysis focuses on structurally related 2-oxaspiro[3.6]decan-1-one derivatives (Table 1), primarily synthesized in Sobia Tabassum’s doctoral thesis . These compounds share the spiro[3.6]decan-1-one core but differ in substituents at position 3, leading to variations in physicochemical properties, spectroscopic signatures, and reactivity.
Structural and Substituent Variations
| Compound Name | Substituent at Position 3 | Key Structural Features |
|---|---|---|
| 3-Ethoxyspiro[3.6]decan-1-one | Ethoxy (-OCH2CH3) | Ether group, moderate polarity |
| 3-Phenyl-2-oxaspiro[3.6]decan-1-one (194a) | Phenyl (C6H5) | Aromatic ring, π-electron system |
| 3-(4-Chlorophenyl)-2-oxaspiro[3.6]decan-1-one (194b) | 4-Chlorophenyl (Cl-C6H4) | Electron-withdrawing Cl substituent |
| 3-(4-Fluorophenyl)-2-oxaspiro[3.6]decan-1-one (194f) | 4-Fluorophenyl (F-C6H4) | Electron-withdrawing F substituent |
| 3-(p-Tolyl)-2-oxaspiro[3.6]decan-1-one (194d) | p-Tolyl (CH3-C6H4) | Electron-donating methyl group |
| 3-(4-Trifluoromethylphenyl)-2-oxaspiro[3.6]decan-1-one (194e) | 4-CF3-C6H4 | Strongly electron-withdrawing CF3 group |
Key Observations :
- In contrast, the ethoxy group in 3-Ethoxyspiro[3.6]decan-1-one introduces steric bulk and moderate polarity, which may influence solubility and stability .
- Stereoelectronic Impact : Aryl substituents (e.g., phenyl, p-tolyl) contribute to π-π interactions, relevant in chiral recognition or catalysis, whereas the ethoxy group lacks such interactions .
Key Observations :
- The high yield of 3-Ethoxyspiro[3.6]decan-1-one (92%) suggests efficient hydrolysis under mild conditions compared to the multi-step, catalyst-dependent syntheses of aryl-substituted analogs .
Spectroscopic Data Comparison
Table 3: Selected NMR Data (δ in ppm)
| Compound | 1H-NMR (Key Signals) | 13C-NMR (Key Signals) | IR (cm⁻¹) |
|---|---|---|---|
| 3-Ethoxyspiro[3.6]decan-1-one | Not explicitly provided | Not explicitly provided | Not provided |
| 194a (Phenyl derivative) | δ 7.25–7.46 (m, 5H, Ar-H); 5.30 (s, 1H) | δ 175.5 (C=O); 135.5 (Ar-C) | 1827 (C=O lactone) |
| 194b (4-Chlorophenyl derivative) | δ 7.18–7.05 (m, 4H, Ar-H); 5.20 (s, 1H) | δ 174.2 (C=O); 133.1 (Ar-C) | 1823 (C=O lactone) |
| 194d (p-Tolyl derivative) | δ 2.30 (s, 3H, CH3); 7.05–7.18 (m, 4H, Ar-H) | δ 22.7 (CH3); 128.9 (Ar-C) | 1823 (C=O lactone) |
Key Observations :
- 1H-NMR : Aryl protons in 194a–194f appear as multiplet signals between δ 7.05–7.49, absent in the ethoxy analog. The ethoxy group would instead show a triplet for -OCH2CH3 (~δ 1.2–1.5 for CH3 and δ 3.4–3.7 for OCH2) .
- 13C-NMR : The lactone carbonyl (C=O) resonates at δ ~174–175 ppm across all compounds. Aryl carbons vary based on substituents (e.g., δ 135.5 for phenyl vs. δ 133.1 for 4-chlorophenyl) .
- IR : Lactone C=O stretches are consistent (~1820 cm⁻¹), but aryl C-H stretches (~3050 cm⁻¹) differentiate aryl analogs from the ethoxy compound’s aliphatic C-O-C (~1100 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
